
EPZ015866
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
GSK591 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups through selective substitution reactions.
- Purification and isolation of the final product using chromatographic techniques .
Industrial Production Methods
Industrial production of GSK591 involves scaling up the laboratory synthesis process while ensuring high yield and purity. This is achieved through optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Mechanism of Action
EPZ015866 inhibits PRMT5 through:
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Substrate-Binding Pocket Interaction : Binds competitively to PRMT5’s active site, blocking symmetric dimethylarginine (SDMA) formation on histones (e.g., SmD3me2s) .
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Cation–π Interactions : Stabilized by tetrahydroisoquinoline (THIQ) motifs with cofactor S-adenosylmethionine (SAM) .
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pH Stability : Maintains activity across physiological pH ranges, enabling robust enzymatic inhibition .
Key Metrics :
Parameter | Value | Source |
---|---|---|
PRMT5 IC50 | 4 nM | |
Selectivity (vs PRMT6) | >100-fold | |
Microsomal Stability | CLhep ≤50% blood flow |
Reaction Selectivity and Off-Target Effects
This compound exhibits exceptional selectivity due to:
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Hydrogen-Bonding Networks : Interaction with Phe577 carbonyl and Asn140 residues in PRMT5, absent in other methyltransferases .
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Minimal Off-Target Activity : Evaluated against 20+ protein methyltransferases (PMTs), showing <10% inhibition at 10 μM .
Comparative Analysis :
Compound | Target | IC50 (nM) | Key Limitation |
---|---|---|---|
This compound | PRMT5 | 4 | None (gold standard) |
EPZ015666 | PRMT5 | 22 | Higher hepatic clearance |
GSK3326595 | PRMT5 | 20 | Broader off-target effects |
LY-283 | PRMT6 | 15 | Limited anticancer efficacy |
In Vitro and In Vivo Reactivity
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Cellular Uptake : Alters PRMT5 localization, reducing nuclear SDMA levels by >90% in Z-138 lymphoma cells .
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Gene Expression Modulation : Downregulates MYC and CDKN2B pathways, inducing apoptosis .
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Pharmacokinetics : Oral bioavailability of 30% in mice, with sustained unbound plasma concentrations above IC90 for 12 hours post-100 mg/kg dosing .
Interaction with Co-Substrates
Molecular dynamics simulations reveal:
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SAM Cofactor Retention : this compound binding does not displace SAM, enabling noncompetitive inhibition .
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Conformational Flexibility : Adaptive binding to PRMT5:MEP50 complex stabilizes inactive enzyme states .
Stability Under Physiological Conditions
Scientific Research Applications
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of EPZ015866, particularly against hematological malignancies:
- Mantle Cell Lymphoma : this compound has shown significant antiproliferative effects in mantle cell lymphoma cell lines and xenograft models. The compound effectively inhibited tumor growth and induced apoptosis in these models .
- T-cell Lymphomas : Research indicated that this compound could block HTLV-1-mediated T-cell immortalization in vitro. This suggests that PRMT5's enzymatic activity is essential for the survival of HTLV-1 transformed cells, making this compound a potential therapeutic agent against such malignancies .
Table 1: Summary of Antitumor Activity Studies
Cancer Type | Model | Effect Observed | Reference |
---|---|---|---|
Mantle Cell Lymphoma | Cell lines & xenografts | Significant tumor growth inhibition | |
T-cell Lymphomas | In vitro assays | Induction of apoptosis |
Neuroprotection
Recent studies have also explored the neuroprotective effects of this compound in models of ischemic injury. In a mouse model subjected to middle cerebral artery occlusion (MCAO), treatment with this compound resulted in reduced infarct volumes and improved neurological outcomes. This indicates that inhibiting PRMT5 may offer a novel approach to mitigating neuronal damage following ischemic events .
Table 2: Neuroprotective Effects in Ischemic Injury Models
Parameter | Control Group | This compound Treatment | Outcome |
---|---|---|---|
Infarct Volume | High | Significantly reduced | Improved recovery |
Neurological Deficit Score | High | Significantly improved | Enhanced function |
Pharmacokinetics and Selectivity
This compound has been characterized for its pharmacokinetic properties, demonstrating favorable absorption and distribution profiles. It maintains low plasma clearance rates and exhibits high oral bioavailability, making it suitable for further development as an in vivo tool compound . Importantly, it shows excellent selectivity against other protein methyltransferases, reducing the likelihood of off-target effects .
Case Studies and Clinical Implications
The potential clinical applications of this compound are underscored by several case studies:
- Combination Therapies : In preclinical settings, combining this compound with other therapeutic agents has shown enhanced efficacy against resistant cancer cell lines. This synergistic effect highlights the compound's potential role in combination therapies for more effective cancer treatment .
- Targeting Specific Pathways : Studies have indicated that PRMT5 inhibition can sensitize certain cancer cells to other treatments by modulating pathways associated with cell survival and proliferation .
Table 3: Clinical Relevance and Future Directions
Study Focus | Findings | Implications for Therapy |
---|---|---|
Combination Therapies | Enhanced efficacy | Potential for multi-drug regimens |
Sensitization Mechanisms | Increased vulnerability | Targeted treatment strategies |
Mechanism of Action
GSK591 exerts its effects by inhibiting the activity of PRMT5. PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, which is crucial for various cellular processes. By inhibiting PRMT5, GSK591 disrupts these processes, leading to changes in gene expression, signal transduction, and DNA repair. The molecular targets and pathways involved include histone H4, SmD3, and various other proteins that interact with PRMT5 .
Comparison with Similar Compounds
GSK591 is compared with other PRMT5 inhibitors, such as:
GSK3326595: Another potent PRMT5 inhibitor with a different mechanism of action.
JNJ-64619178: A PRMT5 inhibitor being evaluated in clinical trials for its efficacy in treating various cancers.
PF-06939999: A PRMT5 inhibitor with a unique mechanism of action targeting the S-adenosylmethionine substrate
GSK591 is unique due to its high selectivity and potency in inhibiting PRMT5, making it a valuable tool for studying the biological functions of PRMT5 and its potential therapeutic applications .
Biological Activity
EPZ015866, also known as GSK3203591, is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound is part of a broader class of methyltransferase inhibitors that have gained attention for their potential therapeutic applications in cancer and other diseases. The biological activity of this compound has been investigated in various studies, highlighting its role in inhibiting PRMT5-mediated arginine methylation and its implications in cancer cell proliferation.
PRMT5 and its Role
PRMT5 is an enzyme that catalyzes the methylation of arginine residues on proteins, which is crucial for various cellular processes including gene expression, signal transduction, and cell differentiation. Dysregulation of PRMT5 activity has been linked to several cancers, making it a target for therapeutic intervention.
Inhibition by this compound
This compound selectively targets the substrate-binding pocket of PRMT5, effectively blocking its methyltransferase activity. This inhibition leads to reduced levels of histone arginine methylation, which can disrupt oncogenic signaling pathways in cancer cells.
In Vitro Studies
In vitro studies have demonstrated the potency of this compound against various cancer cell lines. Notably, it has shown significant growth inhibition in mantle cell lymphoma (MCL) and adult T-cell leukemia/lymphoma (ATL) models.
Table 1: Inhibition Data for this compound Compared to Other Inhibitors
Cell Line | This compound (μM) | CMP5 (μM) | HLCL61 (μM) | Tax Positive |
---|---|---|---|---|
Jurkat | >100 | 71.7 | 22.72 | - |
MOLT4 | >100 | 92.97 | 13.06 | - |
MKB1 | >100 | 32.5 | 17.6 | - |
MT2 | >100 | 21.65 | 3.09 | + |
HUT102 | >100 | 9.49 | 6.95 | + |
KOB | >100 | 3.98 | 5.52 | + |
SU9T-01 | >100 | 9.1 | 3.23 | + |
KK1 | >100 | 14.07 | 5.7 | - |
SO4 | >100 | 9.45 | 5.57 | - |
ED | >100 | 10.81 | 7.58 | - |
The data indicates that while this compound is effective at high concentrations, it does not achieve significant inhibition at lower doses compared to other inhibitors like CMP5 and HLCL61 .
In Vivo Studies
This compound has also been evaluated in vivo for its pharmacokinetic properties and therapeutic efficacy in animal models. The compound demonstrated moderate to high plasma clearance rates and varied oral bioavailability, which are critical factors for its potential clinical application.
Key Findings from In Vivo Studies
- Plasma Protein Binding : Approximately 30% in mouse plasma.
- Unbound Plasma Concentration : At a dose of 100 mg/kg, the unbound plasma concentration exceeded the IC90 for methyl mark inhibition for a duration of up to 12 hours.
- Antiproliferative Activity : Effective against Z-138 mantle cell lymphoma cell line with sustained action .
Case Study: Mantle Cell Lymphoma
In a study focusing on mantle cell lymphoma, this compound was administered to evaluate its impact on tumor growth and survival rates in mice models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.
Case Study: Adult T-Cell Leukemia/Lymphoma
Another case study examined the effects of this compound on adult T-cell leukemia/lymphoma (ATL). Despite high concentrations being used, the compound's effectiveness varied across different ATL cell lines, indicating the need for further optimization or combination therapies to enhance its efficacy .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of EPZ015866, and how does it inhibit PRMT5?
this compound is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), binding competitively to its S-adenosylmethionine (SAM) cofactor site. Its IC50 value for PRMT5 inhibition is 4 nM, with >1,000-fold selectivity over other methyltransferases like PRMT1 and PRMT4 . To confirm its mechanism, researchers can perform SAM-competitive binding assays, PRMT5 enzymatic activity assays, or genetic knockdown experiments to correlate PRMT5 suppression with phenotypic outcomes.
Q. What cellular processes are most commonly studied using this compound?
this compound is widely used to investigate PRMT5-dependent processes such as spliceosome regulation, cancer cell proliferation, and osteoclast differentiation. For example, it reduces NF-κB nuclear translocation by inhibiting PRMT5-mediated methylation of p65, as demonstrated via fluorescence microscopy and Western blot analysis in osteoclast precursor cells . Researchers should validate target engagement using methods like immunofluorescence for subcellular protein localization (e.g., p65 in cytoplasm vs. nucleus) .
Q. How can researchers assess the selectivity of this compound across methyltransferases?
Selectivity profiling involves enzymatic assays against a panel of methyltransferases (e.g., PRMT1, PRMT4, PRMT6) under standardized conditions. For instance, this compound shows minimal inhibition of PRMT1 (IC50 >10,000 nM) compared to PRMT5 (IC50 = 4 nM) . Secondary validation via CRISPR-mediated PRMT5 knockout can confirm on-target effects, ensuring observed phenotypes are PRMT5-specific .
Advanced Research Questions
Q. How should experiments be designed to evaluate this compound’s impact on NF-κB signaling pathways?
- Experimental Design :
- Use fluorescence microscopy to track p65 nuclear translocation (e.g., merge DAPI-stained nuclei with p65 immunofluorescence) .
- Quantify nuclear vs. cytoplasmic p65 using image analysis software (e.g., ImageJ) and validate via Western blot for nuclear/cytoplasmic fractionation .
- Include controls for nonspecific effects (e.g., PRMT5 knockout cells or inactive this compound analogs).
Q. How can contradictory efficacy data for this compound across cell lines be resolved?
Contradictions may arise from differences in PRMT5 expression levels, SAM cofactor availability, or compensatory methyltransferases. To address this:
- Perform dose-response curves (e.g., 1–1,000 nM this compound) to identify IC50 variability.
- Measure PRMT5 mRNA/protein levels via qPCR/Western blot in each cell line .
- Use metabolomics to assess intracellular SAM levels, as low SAM may reduce this compound’s competitive binding efficiency .
Q. What methodological considerations are critical for in vivo studies with this compound?
- Pharmacokinetics : Monitor plasma half-life and tissue distribution (e.g., LC-MS/MS quantification). This compound’s solubility and blood-brain barrier penetration may require formulation optimization .
- Dosing : Use preclinical models (e.g., xenografts) to establish maximum tolerated dose (MTD) and pharmacodynamic markers (e.g., PRMT5 substrate methylation in tumor biopsies) .
- Controls : Include vehicle-treated cohorts and PRMT5-deficient models to distinguish on-target vs. off-target effects .
Q. Data Analysis and Reproducibility
Q. How should researchers handle raw data from this compound experiments to ensure reproducibility?
- Data Storage : Preserve raw microscopy images, Western blot membranes, and instrument output files (e.g., plate reader data) in standardized formats (TIFF, .csv) .
- Metadata : Document experimental conditions (e.g., this compound lot number, cell passage number, incubation time) to minimize batch effects .
- Statistical Methods : Use ANOVA for multi-group comparisons (e.g., p65 nuclear localization across treatment groups) and report effect sizes with 95% confidence intervals .
Q. What strategies can mitigate bias in this compound studies?
- Blinding : Assign treatment groups randomly and analyze data blinded to conditions.
- Replication : Independent validation by a second lab member or external collaborator .
- Negative Controls : Include inactive analogs (e.g., EPZ015666) to rule out nonspecific effects .
Q. Ethical and Reporting Standards
Q. How should this compound research align with ethical guidelines for chemical studies?
- Safety Protocols : Follow institutional biosafety guidelines for handling this compound (e.g., PPE, waste disposal).
- Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
- Citation Practices : Cite primary literature for this compound’s synthesis and characterization, avoiding non-peer-reviewed sources .
Properties
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYXZSXXXKKJU-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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